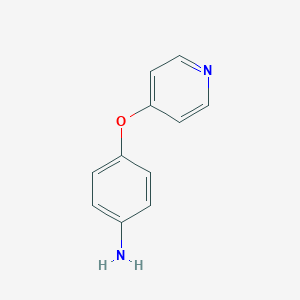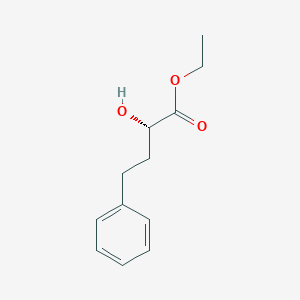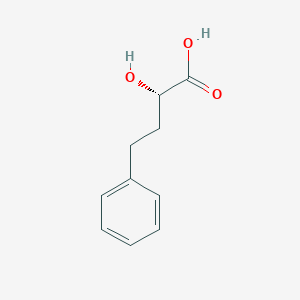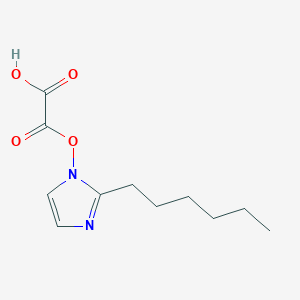
Oxalic acid, 2-hexyl-1-imidazolyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalic acid, 2-hexyl-1-imidazolyl ester, also known as HXIM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. HXIM is a type of imidazole derivative that has been found to have various applications in the field of biochemistry and pharmacology. In
Scientific Research Applications
Oxalic acid, 2-hexyl-1-imidazolyl ester has been extensively studied for its potential applications in various fields of scientific research. One of its primary applications is in the field of biochemistry, where it has been found to have potent antioxidant properties. Oxalic acid, 2-hexyl-1-imidazolyl ester has been shown to scavenge free radicals and protect cells from oxidative damage. This makes it a potential candidate for the treatment of various diseases associated with oxidative stress, such as cancer, cardiovascular disease, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of Oxalic acid, 2-hexyl-1-imidazolyl ester is not fully understood, but it is believed to involve the scavenging of free radicals and the inhibition of oxidative stress. Oxalic acid, 2-hexyl-1-imidazolyl ester has been found to increase the activity of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, which play a crucial role in protecting cells from oxidative damage.
Biochemical and Physiological Effects:
In addition to its antioxidant properties, Oxalic acid, 2-hexyl-1-imidazolyl ester has been found to have several other biochemical and physiological effects. Oxalic acid, 2-hexyl-1-imidazolyl ester has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This makes it a potential candidate for the treatment of Alzheimer's disease, where the breakdown of acetylcholine is a key factor in the development of cognitive impairment.
Advantages and Limitations for Lab Experiments
One of the advantages of using Oxalic acid, 2-hexyl-1-imidazolyl ester in lab experiments is its stability and solubility in water and organic solvents. This makes it easy to handle and manipulate in the laboratory. However, one of the limitations of using Oxalic acid, 2-hexyl-1-imidazolyl ester is its high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the research and development of Oxalic acid, 2-hexyl-1-imidazolyl ester. One of the areas of research is the development of new synthetic methods for Oxalic acid, 2-hexyl-1-imidazolyl ester that are more efficient and cost-effective. Another area of research is the exploration of the potential applications of Oxalic acid, 2-hexyl-1-imidazolyl ester in the treatment of various diseases, such as cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, the mechanism of action of Oxalic acid, 2-hexyl-1-imidazolyl ester needs to be further elucidated to fully understand its potential therapeutic benefits.
Conclusion:
In conclusion, Oxalic acid, 2-hexyl-1-imidazolyl ester is a chemical compound that has gained significant attention in scientific research due to its unique properties. Its potential applications in the field of biochemistry and pharmacology make it a promising candidate for the treatment of various diseases associated with oxidative stress and cognitive impairment. Further research and development of Oxalic acid, 2-hexyl-1-imidazolyl ester are needed to fully understand its potential therapeutic benefits.
Synthesis Methods
The synthesis of Oxalic acid, 2-hexyl-1-imidazolyl ester can be achieved through a multistep reaction process involving the reaction of hexylamine with glyoxal to form a Schiff base, which is then reduced with sodium borohydride to produce Oxalic acid, 2-hexyl-1-imidazolyl ester. This synthesis method has been reported in several scientific publications and has been found to be efficient and reliable.
properties
CAS RN |
102504-43-8 |
|---|---|
Product Name |
Oxalic acid, 2-hexyl-1-imidazolyl ester |
Molecular Formula |
C11H16N2O4 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-(2-hexylimidazol-1-yl)oxy-2-oxoacetic acid |
InChI |
InChI=1S/C11H16N2O4/c1-2-3-4-5-6-9-12-7-8-13(9)17-11(16)10(14)15/h7-8H,2-6H2,1H3,(H,14,15) |
InChI Key |
HSQFLMVUGHMYTG-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=NC=CN1OC(=O)C(=O)O |
Canonical SMILES |
CCCCCCC1=NC=CN1OC(=O)C(=O)O |
Other CAS RN |
102504-43-8 |
synonyms |
2-(2-hexylimidazol-1-yl)oxy-2-oxo-acetic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




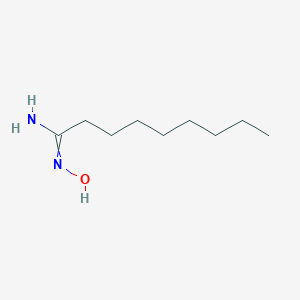
![(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]azaniumyl]propanoate](/img/structure/B17455.png)
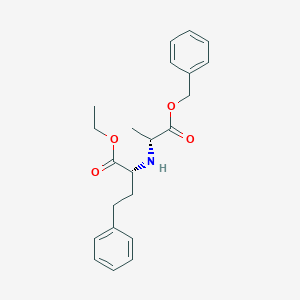
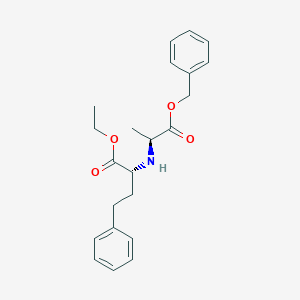
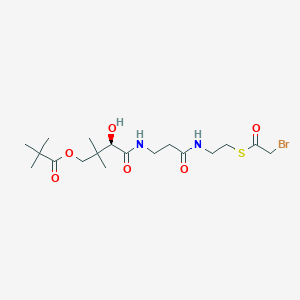


![(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester](/img/structure/B17470.png)

![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester](/img/structure/B17473.png)
